N-(4,6-Dibromopyridin-3-yl)formamide
Description
Properties
IUPAC Name |
N-(4,6-dibromopyridin-3-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDMCVZTWLJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)NC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dibromopyridin-3-yl)formamide typically involves the bromination of pyridine derivatives followed by formylation. One common method includes:
Bromination: Pyridine is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 4 and 6 positions.
Formylation: The dibromopyridine derivative is then reacted with formamide under controlled conditions to introduce the formamide group at the 3 position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effects of the bromine atoms and formamide group activate the pyridine ring for SNAr reactions. Common nucleophiles include amines, alkoxides, and cyanides:
Key Findings :
-
Regioselectivity : Position 6 bromine is more reactive due to steric and electronic factors .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
Coupling Reactions
The bromine atoms participate in cross-coupling reactions, enabling C–C bond formation:
Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
Formamide Functionalization
The formamide group undergoes hydrolysis and substitution:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | HCl (6M, reflux) | 4,6-Dibromopyridin-3-amine | 82% | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF (60°C) | N-Alkylformamide derivatives | 43% |
Mechanistic Insight :
-
Hydrolysis proceeds via acid-catalyzed cleavage of the amide bond .
-
Alkylation requires strong bases (e.g., K₂CO₃) to deprotonate the formamide NH.
Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Oxadiazole Cyclization
Redox Reactivity
The bromine atoms and formamide group influence redox behavior:
Scientific Research Applications
Medicinal Chemistry
N-(4,6-Dibromopyridin-3-yl)formamide has shown promise in drug discovery and development:
- Antimicrobial Activity : Research indicates that this compound may serve as a lead compound in the development of antibiotics targeting both Gram-positive and Gram-negative bacteria. Its structure allows for interactions with bacterial targets, potentially overcoming resistance mechanisms .
- Therapeutic Applications : The compound's unique properties make it a candidate for further exploration in treating various diseases, including infections caused by resistant strains of bacteria .
Biological Research
The biological applications of this compound are significant:
- Biological Target Interactions : Studies on its interactions with specific biomolecules are crucial for understanding its pharmacological profile. This includes examining binding affinities and mechanisms of action with various enzymes and receptors .
- Case Study - Drug Development : In a recent study, this compound was evaluated for its efficacy against specific bacterial strains. Results indicated promising antibacterial activity, warranting further investigation into its mechanism and potential as an antibiotic .
Due to its unique chemical structure, this compound is also explored for industrial applications:
Mechanism of Action
The mechanism of action of N-(4,6-Dibromopyridin-3-yl)formamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The table below compares N-(4,6-Dibromopyridin-3-yl)formamide with structurally related compounds:
Key Observations :
- Halogenation Patterns: The target compound’s dibromination contrasts with mono-halogenated analogs (e.g., fluoro/iodo in ), which may alter electronic properties and reactivity. Bromine’s larger atomic radius could enhance steric effects compared to fluorine .
- Amide vs. Sugar Moieties : Unlike glycosylated formamides (e.g., ), the target lacks carbohydrate units, likely reducing solubility but increasing metabolic stability.
- Bioactivity : While N-[2-trans-(4-hydroxyphenyl)ethenyl] formamide exhibits antimicrobial activity , brominated pyridines are often explored for enzyme inhibition or as kinase inhibitors due to their electron-withdrawing effects.
Physicochemical Properties
- Lipophilicity: The dibromo-substituted pyridine is expected to have higher logP values compared to non-halogenated or glycosylated analogs (e.g., ), favoring membrane permeability.
Biological Activity
N-(4,6-Dibromopyridin-3-yl)formamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
2. Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dibromopyridine with formamide under controlled conditions. The process may utilize various catalysts and solvents to enhance yield and purity.
3.1 Antimicrobial Activity
Research indicates that compounds derived from pyridine structures exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 μg/mL |
| P. aeruginosa | 15 μg/mL |
| S. epidermidis | 12 μg/mL |
These findings suggest that the compound possesses moderate to good antibacterial activity, comparable to other known antimicrobial agents .
3.2 Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines, including leukemia and breast cancer models. In a study involving human leukemic cells (L1210), the compound demonstrated significant growth inhibition.
| Cell Line | IC50 Value (μM) |
|---|---|
| L1210 leukemia | 25 |
| MCF-7 breast cancer | 30 |
This data indicates that this compound may serve as a lead compound for further development in cancer therapeutics .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
5.1 Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives and evaluated their antimicrobial properties against clinical isolates of bacteria. Among these, this compound exhibited notable activity against multi-drug resistant strains .
5.2 Evaluation of Anticancer Properties
Another study focused on the anticancer effects of this compound in vitro. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in both leukemia and breast cancer cell lines .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for N-(4,6-Dibromopyridin-3-yl)formamide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via cyclization and Vilsmeier reactions, adapted from protocols used for structurally similar pyrimidine derivatives. For example, cyclization of ethyl aminomalonate hydrochloride with brominated guanidine precursors under controlled pH (6–7) and temperature (60–80°C) can yield intermediates. Bromination steps may employ N-bromosuccinimide (NBS) in methanol under ambient conditions, with reaction monitoring via TLC or LC-MS to optimize stoichiometry and avoid over-bromination .
- Key Parameters : Solvent polarity (e.g., methanol vs. DMF), catalyst selection (e.g., Lewis acids), and reaction time (24–48 hours) significantly impact yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing This compound?
- Spectroscopy :
- NMR : H and C NMR in DMSO-d6 or CDCl3 resolve bromine-induced deshielding effects on pyridine protons.
- IR : Confirm formamide C=O stretching (~1670 cm) and N-H bending (~3300 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (e.g., handling anisotropic displacement parameters for bromine atoms) and Mercury for visualization of packing motifs . Unit cell parameters and space group determination (e.g., triclinic P1) require high-resolution data (<1.0 Å) .
Advanced Questions
Q. How can SHELXL be employed to address crystallographic data contradictions during the refinement of This compound?
- Data Contradictions : Discrepancies may arise from twinning, disorder, or anisotropic thermal motion. SHELXL’s
TWINandBASFcommands model twinned data, whilePARTandSUMPresolve partial occupancy/disorder . - Validation : Cross-check with Rint (≤0.05) and Flack parameter (for chirality). Use
PLATON/CHECKCIFto flag outliers in bond lengths/angles .
Q. What strategies are effective in analyzing intermolecular interactions and hydrogen bonding networks in the crystal lattice of this compound?
- Hydrogen Bonding : SCXRD data (e.g., d(N-H···O) ~2.8–3.0 Å*) identify intramolecular N-H···O and intermolecular C-H···O interactions. Hirshfeld surface analysis (e.g., dnorm mapping) quantifies H···H (40–50%) and O···H (20–30%) contributions .
- Packing Motifs : Mercury’s Materials Module identifies π-π stacking (e.g., pyridine rings) and halogen bonding (Br···N/O). Oxygen-π interactions (e.g., sulfonamide oxygen with aromatic rings) stabilize 1D chains .
Q. How can researchers validate the regioselectivity of bromination in the synthesis of This compound?
- Mechanistic Probes :
- Kinetic Studies : Monitor bromine addition via in situ H NMR (disappearance of pyridine C-H signals at δ 8.2–8.5 ppm).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution (EAS) activation energies for 4- vs. 6-positions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
